(2-Isopropylindazol-5-yl)boronic acid
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Overview
Description
(2-Isopropylindazol-5-yl)boronic acid is a boronic acid derivative featuring an indazole ring substituted with an isopropyl group at the second position and a boronic acid group at the fifth position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (2-Isopropylindazol-5-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of boronic esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would need to be considered in this context .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropylindazol-5-yl)boronic acid typically involves the borylation of the corresponding indazole derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base such as potassium acetate . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: (2-Isopropylindazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide, used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Alcohols and Ketones: Formed from oxidation reactions.
Scientific Research Applications
(2-Isopropylindazol-5-yl)boronic acid has several applications in scientific research:
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki-Miyaura cross-coupling.
(2-Methylindazol-5-yl)boronic Acid: Similar
Properties
IUPAC Name |
(2-propan-2-ylindazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O2/c1-7(2)13-6-8-5-9(11(14)15)3-4-10(8)12-13/h3-7,14-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRHNTZUSGLDMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CN(N=C2C=C1)C(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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